Deuterated Glucose
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Overview
Description
Deuterated Glucose: is a deuterated form of glucose, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research as a stable isotope internal standard, particularly in studies involving metabolic pathways and physiological systems at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucose-d12 involves the exchange of hydrogen atoms in glucose with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst to facilitate the exchange process .
Industrial Production Methods: : Industrial production of D-Glucose-d12 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure a high degree of deuterium incorporation. The final product is then purified to achieve the desired isotopic purity of 97 atom % D .
Chemical Reactions Analysis
Types of Reactions: : D-Glucose-d12 undergoes various chemical reactions similar to non-deuterated glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect.
Common Reagents and Conditions: : Common reagents used in reactions with D-Glucose-d12 include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve aqueous or organic solvents, controlled temperatures, and specific pH levels to optimize the reaction outcomes .
Major Products: : The major products formed from reactions involving D-Glucose-d12 depend on the type of reaction. For example, oxidation reactions can yield deuterated gluconic acid, while reduction reactions can produce deuterated sorbitol .
Scientific Research Applications
Chemistry: : In chemistry, D-Glucose-d12 is used as a stable isotope internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and reaction mechanisms .
Biology: : In biological research, D-Glucose-d12 is employed to trace metabolic processes in cells and organisms. It helps in understanding the dynamics of glucose metabolism and its role in various physiological functions .
Medicine: : In medical research, D-Glucose-d12 is used to investigate glucose utilization in different tissues and to study metabolic disorders such as diabetes. It also aids in the development of diagnostic tools and therapeutic strategies .
Industry: : In the industrial sector, D-Glucose-d12 is utilized in the production of deuterated compounds for pharmaceuticals and other specialized applications. Its stable isotope properties make it valuable for quality control and analytical purposes .
Mechanism of Action
Mechanism: : The mechanism by which D-Glucose-d12 exerts its effects is similar to that of non-deuterated glucose. It participates in metabolic pathways such as glycolysis and the citric acid cycle, providing energy and serving as a precursor for various biomolecules .
Molecular Targets and Pathways: : D-Glucose-d12 targets enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase. The deuterium atoms can affect the reaction rates and pathways due to the kinetic isotope effect, providing insights into enzyme mechanisms and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to D-Glucose-d12 include other deuterated forms of glucose, such as D-Glucose-6,6-d2 and D-Glucose-13C6. These compounds also serve as stable isotope standards and are used in various research applications .
Uniqueness: : The uniqueness of D-Glucose-d12 lies in its high isotopic purity (97 atom % D) and its ability to provide detailed insights into metabolic processes. Its widespread use in NMR spectroscopy and mass spectrometry makes it a valuable tool for researchers studying complex biological and chemical systems .
Properties
Molecular Formula |
C₆D₁₂O₆ |
---|---|
Molecular Weight |
192.23 |
Synonyms |
D-[2H12]Glucose; D-[UL-2H12]Glucose; |
Origin of Product |
United States |
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